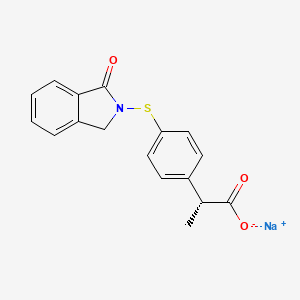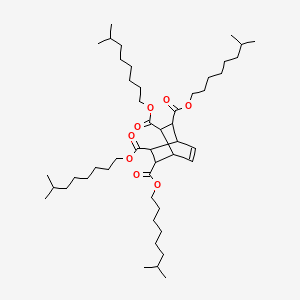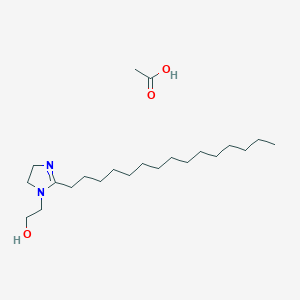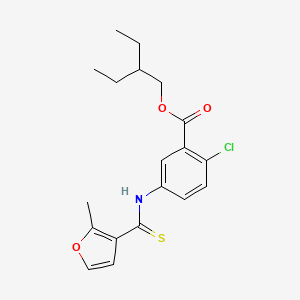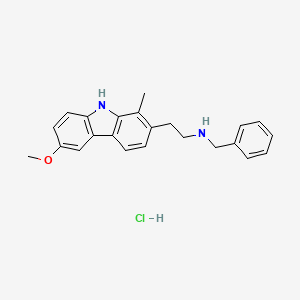
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole cyclization, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1-methyl-9H-carbazole: Shares the core carbazole structure but lacks the benzyl and ethylamine groups.
N-Benzylcarbazole: Contains the benzyl group but lacks the methoxy and ethylamine groups.
1-Methylcarbazole: Lacks the benzyl, methoxy, and ethylamine groups.
Uniqueness
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
93841-56-6 |
|---|---|
Fórmula molecular |
C23H25ClN2O |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
N-benzyl-2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C23H24N2O.ClH/c1-16-18(12-13-24-15-17-6-4-3-5-7-17)8-10-20-21-14-19(26-2)9-11-22(21)25-23(16)20;/h3-11,14,24-25H,12-13,15H2,1-2H3;1H |
Clave InChI |
OTAIZXVGAYBMQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
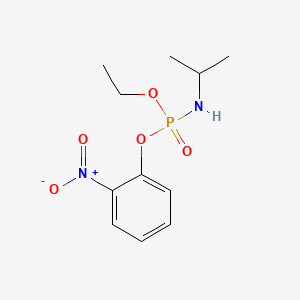

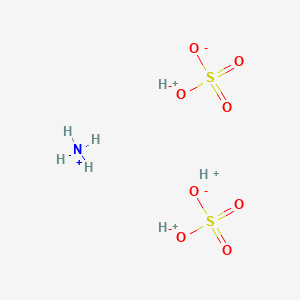
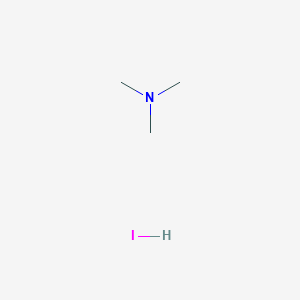
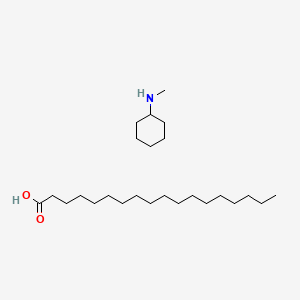
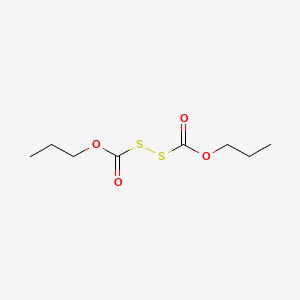

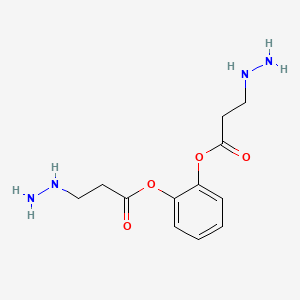
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
